molecular formula C11H13ClN2O B1405194 2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride CAS No. 1864053-99-5

2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride

Cat. No.: B1405194
CAS No.: 1864053-99-5
M. Wt: 224.68 g/mol
InChI Key: GORYFMHSJOJFKN-UHFFFAOYSA-N
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Description

2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride is a chemical compound that features a quinoline moiety linked to an ethanamine group via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride typically involves the reaction of quinoline derivatives with ethanamine. One common method involves the nucleophilic substitution reaction where quinoline-6-ol reacts with 2-chloroethanamine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the ethanamine group can interact with various enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride but without the ethanamine group.

    2-(Quinolin-6-yloxy)ethanol: Similar structure but with an ethanol group instead of ethanamine.

    Quinoline N-oxide: An oxidized form of quinoline.

Uniqueness

This compound is unique due to the presence of both the quinoline and ethanamine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

2-quinolin-6-yloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;/h1-4,6,8H,5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYFMHSJOJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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